molecular formula C9H10O5 B1669797 Danshensu CAS No. 23028-17-3

Danshensu

Cat. No. B1669797
CAS RN: 23028-17-3
M. Wt: 198.17 g/mol
InChI Key: PAFLSMZLRSPALU-UHFFFAOYSA-N
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Description

Danshensu, also known as Salvianic acid A, is an alpha hydroxy carboxylic acid . It is found in the plants Salvia miltiorrhiza and Melissa officinalis . It is a component of some traditional Chinese medicine . It was discovered in the water-soluble extract of roots of Salvia miltiorrhiza .


Synthesis Analysis

Danshensu has been synthesized from protocatechuic aldehyde . An effective and convenient method for the synthesis of deuterium-labelled Danshensu was developed using Pd/C as a catalyst and D2O as a deuterium source . Another study developed a whole-cell biotransformation method to produce Danshensu from L-DOPA .


Molecular Structure Analysis

Danshensu has a molecular formula of C9H10O5 . Its molecular weight is 198.17 .


Chemical Reactions Analysis

Danshensu is sensitive to air or alkaline conditions. It oxidizes, polymerizes, and darkens on exposure . Danshensu can have its hydroxy groups methylated on treatment with dimethylsulfate . In acid conditions, it can convert to salvianolic acid C .


Physical And Chemical Properties Analysis

Danshensu has a melting point of 84–86°C . It can dissolve in water, methanol, ethanol, ethyl acetate, and acetone .

Scientific Research Applications

Treatment of Cardiovascular Diseases

  • Specific Scientific Field : Cardiovascular Medicine .
  • Summary of the Application : Danshensu (DSS) is a bioactive compound isolated from the Chinese herb Radix Salviae Miltiorrhizae, which has been applied for the treatment of angina pectoris . It plays an important role in the treatment of cardiovascular diseases .
  • Methods of Application or Experimental Procedures : This study synthesized deuterium-labelled DSS using Pd/C as a catalyst and D2O as a deuterium source . The deuterium-labelled DSS could be used as internal standards in stable isotopic dilution MS/MS studies to accurately quantify DSS levels in biologic samples .
  • Results or Outcomes : The results showed that deuterium-labelled DSS with high deuterium incorporation has been achieved .

Cell Proliferation and Collagen and Melanin Production

  • Specific Scientific Field : Dermatology and Cosmetology .
  • Summary of the Application : Danshensu (DSU) and salvianolic acid B (SAB) from Salvia miltiorrhiza Bunge (Lamiaceae) have been found to enhance cell proliferation and collagen synthesis in Detroit 551 human normal fibroblast cells . They also attenuate the α-MSH-stimulated melanin production of B16 cells by inhibiting tyrosinase activity .
  • Methods of Application or Experimental Procedures : The effects of DSU, SAB and a S. miltiorrhiza extract (SME) on cell proliferation were analyzed .
  • Results or Outcomes : The results demonstrated that SME can enhance the proliferation of Detroit 551 cells and that this boost may be caused by DSU and SAB . SME, DSU and SAB all have the ability to increase the production of collagen in Detroit 551 cells . DSU and SAB can attenuate the α-MSH-stimulated melanin production of B16 cells by inhibiting tyrosinase activity .

Anti-Osteogenic Effect in Ankylosing Spondylitis

  • Specific Scientific Field : Rheumatology .
  • Summary of the Application : Danshensu is a bioactive compound from traditional Chinese medicine with a variety of pharmacologic effects. It has been found to have an anti-osteogenic effect in Ankylosing Spondylitis (AS), a chronic inflammatory disease characterized by abnormal bone metabolism .
  • Methods of Application or Experimental Procedures : An in vitro model was established by treating osteoblasts from newborn rats with low concentrations of tumor necrosis factor (TNF)-α. Then, the in vitro model and AS fibroblasts were treated with Danshensu (1–10 μM) .
  • Results or Outcomes : A low concentration of TNF-α (0.01 ng/ml) promoted the differentiation of osteoblasts; this was inhibited by Danshensu, which had the same effect on AS fibroblasts but had the opposite effect on normal osteoblasts .

Vision Protection

  • Specific Scientific Field : Ophthalmology .
  • Summary of the Application : Danshensu has been found to have a functional vision protection effect .
  • Methods of Application or Experimental Procedures : Light-evoked damage was generated in mice, and mice were randomly assigned to three groups. One of the groups was treated with Danshensu treatment (100 mg/kg, BID) + saline injection .
  • Results or Outcomes : The results of this study are not provided in the source .

Immunomodulatory Effect and Treatment of Autoimmune Diseases

  • Specific Scientific Field : Immunology .
  • Summary of the Application : Danshensu is one of the primary water-soluble compounds of Salvia miltiorrhiza Bunge (Lamiaceae). It has been found to improve the immunomodulatory effect and the treatment of autoimmune diseases and common immune-mediated inflammatory diseases .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Anti-Arthritic Activity

  • Specific Scientific Field : Rheumatology .
  • Summary of the Application : Sodium Danshensu (SDSS), a structurally representative water-soluble derivative of Danshen, has been found to have anti-arthritic activity .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not provided in the source .
  • Results or Outcomes : The specific results or outcomes are not provided in the source .

Safety And Hazards

Danshensu is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

3-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c10-6-2-1-5(3-7(6)11)4-8(12)9(13)14/h1-3,8,10-12H,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFLSMZLRSPALU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865081
Record name 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid

CAS RN

23028-17-3
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23028-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dihydroxyphenyllactic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023028173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-HYDROXY-3-(3,4-DIHYDROXYPHENYL)PROPANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA8H56YM3K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-(3,4-Dihydroxyphenyl)lactic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003503
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Into 0.17 mol β-(3,4-dihydroxylphenyl)pyruvic acid, 112 g zinc amalgam and 1808 mL of 1.4 mol·L−1 hydrochloric acid solution were added, and the reaction was performed under heating and refluxing for 8 h. After filtration, the filtrate was extracted using ethyl acetate repeatedly, dried using anhydrous Na2SO4. After removal of ethyl acetate, β-(3,4-dihydroxylphenyl)-α-hydroxylpropionic acid was obtained in a yield of 40.3%.
Quantity
0.17 mol
Type
reactant
Reaction Step One
[Compound]
Name
zinc amalgam
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
1808 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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